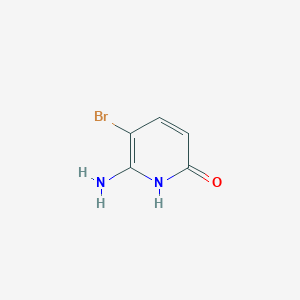

2-Amino-3-bromo-6-hydroxypyridine

Description

Significance of Aminohydroxypyridine Scaffolds in Contemporary Chemical Research

The aminohydroxypyridine framework is a privileged scaffold in medicinal chemistry and drug discovery. rsc.orgpatsnap.comgoogle.comgoogle.com The presence of both an amino and a hydroxyl group on the pyridine (B92270) ring provides multiple points for hydrogen bonding and further functionalization, making these compounds valuable for creating libraries of molecules with diverse biological activities. researchgate.net The 2-amino-6-hydroxypyridine (B123244) moiety, in particular, is a key structural component in a variety of therapeutic agents, exhibiting a broad spectrum of pharmacological effects. rsc.orgbohrium.com

The inherent tautomerism of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, adds another layer of complexity and utility. chemtube3d.comnih.gov This tautomeric relationship can significantly influence the molecule's reactivity, aromaticity, and interaction with biological targets. chemtube3d.comnih.gov The pyridone form is often favored in the solid state and in polar solvents, a characteristic that is crucial for understanding the behavior of these scaffolds in various chemical and biological environments. nih.gov

Positional Isomerism and Substituent Effects in Halogenated Aminohydroxypyridines

The precise arrangement of substituents on the pyridine ring profoundly impacts its chemical behavior. In the case of 2-Amino-3-bromo-6-hydroxypyridine, the interplay of the amino, bromo, and hydroxyl groups dictates its electronic and steric properties.

The amino group at the 2-position and the hydroxyl group at the 6-position are both electron-donating groups through resonance, which activates the pyridine ring towards certain reactions. rsc.orgopenstax.org Conversely, the bromine atom at the 3-position is an electron-withdrawing group via induction, which deactivates the ring. openstax.orgnih.gov The net effect of these substituents on the electron density at different positions of the ring is a critical determinant of its reactivity in, for example, electrophilic aromatic substitution reactions. pearson.com

Positional isomerism is a key consideration. For instance, moving the bromine atom from the 3-position to the 5-position would significantly alter the electronic distribution and steric hindrance around the reactive sites of the molecule. This highlights the importance of regioselective synthesis to obtain the desired isomer for specific applications.

It is important to note that this compound can exist in tautomeric forms, primarily the this compound and the 6-amino-5-bromo-1H-pyridin-2-one forms. This equilibrium is a common feature of 2-hydroxypyridine (B17775) derivatives. chemtube3d.comnih.govsemanticscholar.orgacs.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C5H5BrN2O |

| Molecular Weight | 189.01 g/mol |

| CAS Number | 511541-62-1 |

| IUPAC Name | 2-amino-3-bromopyridin-6-ol |

| Synonyms | 6-Amino-5-bromopyridin-2(1H)-one, this compound |

This data is compiled from various chemical databases and may represent the most common tautomeric form.

Overview of Academic Research Trajectories for Complex Pyridine Building Blocks

The development of synthetic methodologies for constructing highly functionalized pyridine rings is a vibrant area of academic research. The synthesis of compounds like this compound often involves multi-step sequences that require careful control of regioselectivity.

The introduction of the bromine atom can be achieved through electrophilic bromination of a suitable aminopyridine precursor. The regioselectivity of this bromination is highly dependent on the directing effects of the existing substituents and the reaction conditions employed. The synthesis of related brominated aminopyridines often utilizes reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.

The overarching goal of these research efforts is to create a toolbox of diverse and complex pyridine building blocks that can be readily incorporated into larger molecules. This facilitates the exploration of structure-activity relationships in drug discovery and the development of novel materials with tailored properties. The demand for such building blocks continues to drive innovation in synthetic organic chemistry, with an emphasis on efficiency, selectivity, and sustainability.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLSARFYDLKHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576508 | |

| Record name | 6-Amino-5-bromopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511541-62-1 | |

| Record name | 6-Amino-5-bromopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Transformation Studies of 2 Amino 3 Bromo 6 Hydroxypyridine

Reactions Involving the Amino Functionality

The amino group at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures.

Condensation Reactions for Schiff Base Formation

The primary amino group of 2-amino-3-bromo-6-hydroxypyridine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This reaction typically involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group. youtube.com

These Schiff bases are significant in coordination chemistry as they can act as ligands, binding to metal ions through the nitrogen and oxygen donor sites. nih.gov For instance, Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) have been used to form complexes with various metal ions, including Cu(II), Ni(II), Co(II), and VO(II). researchgate.net The formation of these complexes is often indicated by a shift in the resonance of the amino protons in NMR spectroscopy and the disappearance of the hydroxyl proton signal. researchgate.net

Table 1: Examples of Schiff Base Formation

| Aldehyde/Ketone Reactant | Resulting Schiff Base Type | Metal Complexes Formed |

|---|---|---|

| Salicylaldehyde | Tridentate Ligand | Co(II), Ni(II), Cu(II), Pt(II), VO(II) |

Derivatization and Cyclization Reactions to Form Fused Heterocycles

The amino group serves as a handle for the synthesis of fused heterocyclic systems. Through derivatization followed by intramolecular cyclization, a new ring can be fused to the parent pyridine structure. A common strategy involves the reaction of the amino group with a bifunctional electrophile.

For example, 2-amino-3-hydroxypyridine can be used in the synthesis of oxazolo[4,5-b]pyridine (B1248351) derivatives. The synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one is a precursor which can then be hydrolyzed under basic conditions to yield 2-amino-5-bromo-3-hydroxypyridine. chemicalbook.com This highlights the reversible nature of such cyclizations and the utility of the amino and hydroxyl groups in forming and being regenerated from a fused-ring system.

Reactions Involving the Bromo Substituent

The bromine atom at the C3 position is susceptible to a range of transformations, particularly those involving organometallic intermediates and transition-metal-catalyzed reactions.

Nucleophilic Aromatic Substitution on Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromo substituent. In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. masterorganicchemistry.com For pyridinium (B92312) ions, the typical halide leaving group reactivity order (F > Cl ≈ Br > I) is not always observed, suggesting mechanisms where the initial nucleophilic addition is not the rate-determining step. nih.gov In the case of 2-substituted N-methylpyridinium ions reacting with piperidine, the reactivity was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I, with the mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov

Metal-Halogen Exchange Reactions for Further Derivatization

The bromo group can be replaced by a metal, typically lithium or magnesium, through a metal-halogen exchange reaction. This process creates a highly reactive organometallic intermediate that can then be quenched with various electrophiles to introduce new functional groups. A combination of i-PrMgCl and n-BuLi has been shown to effectively perform bromine-metal exchange on bromoheterocycles that also contain acidic protons, such as the hydroxyl and amino groups in the title compound. nih.gov This method avoids the cryogenic temperatures often required for such transformations and overcomes issues of intermolecular quenching. nih.gov The resulting organometallic species can then react with electrophiles like carbon dioxide to introduce a carboxylic acid group.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the coupling of the bromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, attaching aryl or vinyl groups.

Heck Reaction: While not explicitly detailed for this specific compound in the provided context, the Heck reaction generally couples aryl halides with alkenes.

Sonogashira Coupling: This reaction would forge a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This is a key reaction for forming carbon-nitrogen bonds. Palladium-catalyzed C-N cross-coupling reactions of unprotected 3-halo-2-aminopyridines with primary and secondary amines have been successfully developed. nih.gov The use of specific catalysts, such as those based on RuPhos and BrettPhos ligands, in combination with a base like LiHMDS, allows for the efficient synthesis of N3-substituted 2,3-diaminopyridine (B105623) derivatives. nih.gov This method is significant as it provides a direct route to compounds that are otherwise challenging to synthesize. nih.gov

Table 2: Overview of Cross-Coupling Reactions on the Bromo Substituent

| Reaction Name | Reactant Type | Bond Formed | Catalyst System Example |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C | Pd catalyst, base |

| Heck Reaction | Alkene | C-C | Pd catalyst |

| Sonogashira Coupling | Terminal Alkyne | C-C | Pd catalyst, Cu co-catalyst |

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key functional group that significantly influences its chemical behavior. Its reactivity is multifaceted, encompassing tautomeric equilibria, the ability to form complexes with metal ions, and participation in redox processes.

Tautomerism and Pyridone Forms: A Detailed Investigation

Tautomerism, the interconversion of constitutional isomers, is a fundamental characteristic of hydroxypyridines. In the case of this compound, the presence of the hydroxyl group gives rise to potential keto-enol and lactam-lactim tautomeric equilibria, which are significantly influenced by the surrounding environment.

Hydroxypyridines can exist in equilibrium with their corresponding pyridone forms. psu.edursc.org This phenomenon is a classic example of lactam-lactim tautomerism, a subtype of keto-enol tautomerism. The "enol" form is the hydroxypyridine structure, while the "keto" form is the pyridone structure. For many carbonyl-containing compounds, the keto-enol tautomerization equilibrium strongly favors the keto tautomer. libretexts.org However, in some cases, such as with 2,4-pentanedione, the enol form can be predominant due to stabilizing factors like intramolecular hydrogen bonding and conjugation. openstax.org

The interconversion between 2-hydroxypyridine (B17775) and 2-pyridone is a well-studied example of this tautomerism. wuxibiology.com The equilibrium between these two forms is sensitive to the solvent environment. wuxibiology.com While 2- and 4-hydroxypyridines predominantly exist in the pyridone form in neutral solutions, 3-hydroxypyridine (B118123) can also exist as a zwitterion. rsc.org Theoretical studies on the tautomerization of 2-hydroxypyridine to 2-pyridone have shown a significant energy barrier for the unimolecular reaction, which is substantially reduced in the presence of a self-associated dimer. capes.gov.br Infrared spectroscopy studies have confirmed the existence of 2-hydroxypyridine as an equilibrium mixture of tautomers in various phases. nih.gov

In the context of this compound, the "lactim" form is this compound, and the "lactam" form is 6-Amino-5-bromo-1,2-dihydro-2-oxopyridine. The equilibrium between these forms is crucial to its chemical properties. In some systems, lactam-lactim tautomerization is favored over enol-keto tautomerization. researchgate.net

| Tautomer Name | Chemical Structure | Notes |

|---|---|---|

| Lactim Form (this compound) | Aromatic ring with a hydroxyl group. | This is the "enol" type form. |

| Lactam Form (6-Amino-5-bromo-1,2-dihydro-2-oxopyridine) | Pyridone ring with a carbonyl group. | This is the "keto" type form. |

The position of the tautomeric equilibrium in hydroxypyridines is highly dependent on the solvent. rsc.org In the gas phase or nonpolar solvents, the hydroxypyridine (enol) form is generally dominant. psu.edursc.org Conversely, in aqueous solutions or polar solvents, the pyridone (keto) form is favored. psu.edursc.org This shift is attributed to the greater stability of the pyridone-solvent complexes. psu.edursc.org

For instance, in the case of the 3-hydroxypyridine/3-pyridone system, the absorption spectrum in pure 1,4-dioxane (B91453) shows a single band corresponding to the enol tautomer. psu.edu As the water content in a 1,4-dioxane/water mixture increases, the intensity of the enol peak decreases, while a peak corresponding to the zwitterionic pyridone form emerges and intensifies. psu.edu This indicates a shift in the equilibrium towards the pyridone form in more polar environments. Studies using cyclodextrins have further demonstrated this effect, where the hydrophobic cavity of cyclodextrins favors the enol tautomer by shielding it from the aqueous environment. rsc.orgrsc.orgelsevierpure.com Computational studies have shown that at least three water molecules are needed to solvate the polar centers of each tautomer effectively. rsc.orgelsevierpure.com

The tautomerization process involves the transfer of a proton. In the absence of a catalyst, the direct tautomerization between 2-hydroxypyridine and 2-pyridone has a high energy barrier. nih.gov However, this barrier is significantly lowered in the presence of water molecules, which act as a bridge for concerted proton transfer. wuxibiology.comnih.gov Theoretical calculations have shown that the presence of one or two water molecules facilitates the enol-keto tautomerization in the ground state. nih.gov

Excited-state intramolecular proton transfer (ESIPT) is another crucial aspect of the proton dynamics in these systems. This process can lead to the formation of an excited tautomer that deactivates through non-radiative pathways, often resulting in quenched fluorescence. nih.gov The dynamics of proton transfer can be incredibly fast, with coherent proton transfer occurring on the femtosecond timescale in some systems. rsc.org Vibrational modes of the molecule, particularly those involving skeletal stretching, can actively promote the proton transfer process. rsc.org The study of proton transfer dynamics is essential for understanding the photophysical and photochemical properties of hydroxypyridines. acs.org

Complex Formation with Transition Metals

The hydroxyl and amino groups of this compound make it a potential ligand for complex formation with transition metals. While specific studies on the complexation of this compound with transition metals are not widely available, the behavior of related hydroxypyridine and aminopyridine compounds provides valuable insights.

Schiff bases derived from 2-amino-3-hydroxypyridine have been synthesized and their interactions with Group 13 metal ions like aluminum(III), gallium(III), and indium(III) have been investigated. researchgate.net These studies involve the formation of adducts and the determination of their formation constants and thermodynamic properties. researchgate.net The stability of these complexes can be influenced by the solvent, with a general trend of decreasing stability in less polar solvents. researchgate.net The formation of complexes with other metal ions such as Cu(II), Hg(II), and Cd(II) with Schiff bases of 2-amino-3-hydroxypyridine derivatives has also been explored for analytical applications. researchgate.net

Oxidation and Redox Chemistry of Hydroxypyridine Moiety

The hydroxypyridine moiety can participate in oxidation and redox reactions. Pulse radiolysis studies on 2-hydroxypyridine have shown that it can be oxidized by one-electron oxidants such as N₃ and Br₂⁻, particularly at higher pH values. ias.ac.in The reactivity of 2-hydroxypyridine towards both reducing and oxidizing radicals is significantly dependent on its protonation state. ias.ac.in The one-electron reduction potential of 2-pyridinol has been suggested to be more negative than that of 3-pyridinol, indicating it is a stronger reducing agent. ias.ac.in

In biological systems, the biodegradation of pyridine can be initiated by mono-oxygenation reactions, which involve the hydroxylation of the pyridine ring. nih.gov The redox chemistry of hydroxypyridines is also relevant in the context of larger molecular systems, where the interconversion between 3-pyridone and 3-hydroxypyridine units can be part of a reversible redox system within a π-conjugated circuit. nih.gov Furthermore, the oxidation of pyridine N-oxides can be a synthetic route to produce 3-hydroxypyridines. acs.org

Multifunctional Reactivity and Chemo-selectivity

The presence of amino, bromo, and hydroxyl groups on the pyridine ring endows this compound with a rich and complex reactivity profile. Each of these groups can participate in a variety of chemical transformations, making the molecule a valuable precursor for the synthesis of more complex, highly substituted pyridine derivatives. However, this multifunctionality also necessitates a careful consideration of chemo-selectivity to achieve desired transformations without unintended side reactions.

Competitive Reaction Pathways and Site Selectivity

The three functional groups on this compound exhibit different reactivities, which can be exploited for selective functionalization. The amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. The bromo group, being a halogen, is a key site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of carbon and heteroatom substituents. The hydroxyl group, which exists in tautomeric equilibrium with its corresponding pyridone form, can be O-alkylated, O-acylated, or converted to a triflate for further cross-coupling reactions.

The relative reactivity of these sites is highly dependent on the reaction conditions, including the choice of reagents, catalysts, solvents, and temperature. For instance, in the presence of a strong base, the hydroxyl group is readily deprotonated to form a phenoxide-like species, which can be a potent nucleophile. Conversely, under acidic conditions, the amino group is protonated, reducing its nucleophilicity.

Research into the functionalization of related substituted pyridines provides insights into the potential competitive reaction pathways. For example, in palladium-catalyzed cross-coupling reactions of 3-halo-2-aminopyridines, the proximity of the amino group can influence the reaction outcome. Potential challenges include the coordination of the palladium catalyst by the amidine-like structure formed by the pyridine nitrogen and the 2-amino group, which could hinder oxidative addition or transmetalation steps. Furthermore, the 2-amino group itself can act as a nucleophile, leading to potential homocoupling products. patsnap.com

The tautomerism of the 6-hydroxypyridine moiety to the corresponding 2-pyridone is another critical factor influencing site selectivity. Alkylation reactions on similar hydroxypyridine systems have been shown to yield mixtures of N- and O-alkylated products, with the regioselectivity being influenced by factors such as the nature of the alkylating agent, the counter-ion of the pyridinoxide salt, and the solvent. sigmaaldrich.com

Structural Characterization and Spectroscopic Analysis in Chemical Research

Advanced Spectroscopic Investigations for Structural Elucidation

Electronic Absorption (UV/Vis) and Fluorescence Spectroscopy

Detailed research specifying the electronic absorption (UV/Vis) and fluorescence spectroscopic properties of 2-Amino-3-bromo-6-hydroxypyridine is not extensively available in the reviewed literature. However, analysis of related aminopyridine derivatives provides insight into the expected spectroscopic behavior.

Research Findings:

Generally, aminopyridine derivatives are known to exhibit fluorescence. For instance, studies on 2-amino-3-cyanopyridine (B104079) derivatives show that they are fluorescent, with emission wavelengths that can be influenced by the polarity of the solvent. sciforum.net An investigation into various solvents demonstrated that increasing solvent polarity can lead to a bathochromic (red) shift in the emission wavelength, with dimethyl sulfoxide (B87167) (DMSO) often producing the largest shift. sciforum.net These compounds are noted for their high photostability and molar absorption coefficients, making them suitable as fluorescent probes in biological applications. sciforum.net

For the related compound 2-amino-3-hydroxypyridine (B21099), electronic spectroscopic data has been recorded for its metal complexes. For example, a cobalt (II) complex of 2-amino-3-hydroxypyridine in dimethyl sulfoxide shows absorption bands at 600 nm and 495 nm. researchgate.net

The table below illustrates typical solvatochromic data for a fluorescent aminopyridine derivative, demonstrating the effect of solvent polarity on absorption and emission maxima.

Table 1: Illustrative Solvent Effect on UV/Vis and Fluorescence Spectra of an Aminopyridine Derivative This table is an illustrative example based on data for related compounds, as specific data for this compound is not available.

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Chloroform (CHCl₃) | 4.1 | 350 | 385 | 35 |

| Ethyl Acetate (AcOEt) | 4.4 | 352 | 390 | 38 |

| Acetonitrile (CH₃CN) | 5.8 | 355 | 405 | 50 |

| Ethanol (EtOH) | 5.2 | 358 | 415 | 57 |

| N,N-Dimethylformamide (DMF) | 6.4 | 360 | 425 | 65 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 365 | 437 | 72 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Specific mass spectrometry studies detailing the fragmentation analysis of this compound could not be identified in the available research. However, the fragmentation patterns of related amino acids and heterocyclic compounds under techniques like electrospray ionization (ESI) tandem mass spectrometry (MS/MS) have been well-documented.

Research Findings:

In the analysis of protonated α-amino acids, a common fragmentation pathway involves the neutral loss of water (H₂O) and carbon monoxide (CO) in a cumulative manner. nih.govnih.gov For instance, the fragmentation of protonated methionine initiates with this loss, followed by further dissociation into smaller fragments. nih.gov The exact fragmentation pathways are highly dependent on the structure of the amino acid and the collision energy used. nih.gov

For deprotonated heterocyclic amino acids, such as those containing a 3-hydroxyfurazan ring, collision-induced dissociation (CID) leads to characteristic cleavages of the heterocyclic ring. nih.gov The subsequent fragmentation is then influenced by the nature of the side chains. nih.gov For example, depending on the alkyl chain length, competing losses of carbon dioxide (CO₂), hydrogen cyanide (HCN), or water can be observed. nih.gov

The table below provides a hypothetical fragmentation pattern for this compound based on common fragmentation rules for similar structures.

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound This table presents a hypothetical fragmentation pattern, as specific experimental data for this compound is not available.

| m/z (mass-to-charge ratio) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 188.95 (M+H)⁺ | [C₅H₅BrN₂O + H]⁺ | - |

| 171.94 | [C₅H₄BrN₂]⁺ | H₂O |

| 160.96 | [C₄H₄BrN₂]⁺ | CO |

| 143.95 | [C₄H₃BrN]⁺ | CO, NH₃ |

Supramolecular Chemistry and Self-Assembly Processes

The pyridine (B92270) moiety is a valuable building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and metal coordination.

Design and Fabrication of Thin Films Incorporating Pyridine Units

There is no specific information in the reviewed literature regarding the use of this compound in the design and fabrication of thin films. The functional groups present—amino, bromo, and hydroxyl—offer potential anchoring points and sites for intermolecular interactions, suggesting its theoretical suitability for incorporation into self-assembled monolayers or polymeric thin films. However, no published research has explored this application.

Host-Guest Interactions with Macrocyclic Compounds

While the specific host-guest interactions of this compound with macrocyclic compounds have not been reported, the broader field of study provides a strong basis for predicting such behavior. Macrocycles like cyclodextrins, calixarenes, and cucurbiturils are known to form inclusion complexes with guest molecules that fit within their cavities. mdpi.comresearchgate.net

Research Findings:

The formation of host-guest complexes is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ion-dipole forces. mdpi.com For example, cyclo nih.govaramide, a hydrogen-bonded macrocycle, has been shown to bind with α-amino acid derivatives. mdpi.com The binding is facilitated by multiple hydrogen bonds between the ammonium (B1175870) groups of the guest and the carbonyl oxygens lining the host's cavity. mdpi.com Such interactions can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in the chemical shifts of protons upon complexation indicate a binding event. mdpi.com In some cases, the interaction with a macrocyclic host can even alter the protonation sites of a guest molecule containing multiple basic centers. nih.govresearchgate.net

Computational and Theoretical Chemistry of 2 Amino 3 Bromo 6 Hydroxypyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in providing a theoretical understanding of the intrinsic properties of a molecule. These methods model the electronic structure from first principles, offering insights that complement experimental findings.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies

The investigation of the electronic and structural properties of organic molecules like 2-Amino-3-bromo-6-hydroxypyridine would typically employ Density Functional Theory (DFT) and Hartree-Fock (HF) methods. DFT, particularly with hybrid functionals such as B3LYP, is a widely used approach for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. The Hartree-Fock method, an ab initio approach, provides a foundational understanding of the electronic structure, though it does not account for electron correlation to the same extent as DFT. For enhanced accuracy, these calculations are often performed with various basis sets, such as the Pople-style 6-311++G(d,p), which includes diffuse functions and polarization functions to better describe the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. Comparing results from both DFT and HF methods can provide a more robust understanding of the molecule's properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For a molecule like this compound, the analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. This analysis is typically performed using the same level of theory as the geometry optimization, such as DFT with a B3LYP functional.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP surface would likely show negative potential (typically colored red) around the electronegative nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting sites for nucleophilic interaction and hydrogen bonding.

Computational Prediction of Vibrational Frequencies and Electronic Spectra

Theoretical calculations are frequently used to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental spectra. This comparison can aid in the assignment of vibrational modes to specific functional groups. Similarly, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing insights into the electronic transitions, such as π→π* transitions, that are characteristic of aromatic systems like pyridine (B92270) derivatives.

Theoretical Investigations of Tautomeric Equilibria and Energetics

Pyridine derivatives containing hydroxyl groups, such as this compound, can exist in different tautomeric forms, primarily the hydroxy-pyridine and the pyridone forms. Theoretical calculations are essential for determining the relative stabilities of these tautomers and understanding the tautomeric equilibrium. By calculating the ground-state energies of each tautomer using high-level computational methods like DFT, the most stable form in the gas phase and in different solvents can be predicted. The inclusion of solvent effects, often modeled using continuum solvation models, is crucial as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. These computational studies provide fundamental insights into the structure and reactivity of the molecule in various environments.

Energetic Landscape of Pyridone and Hydroxypyridine Tautomers

The tautomeric equilibrium between the hydroxypyridine and pyridone forms is a critical aspect of the chemistry of this compound. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the energetic landscape of these tautomers. numberanalytics.comscirp.org The relative stability of the tautomers is influenced by a delicate interplay of electronic effects from the amino, bromo, and hydroxyl/keto functional groups, as well as by the surrounding solvent environment.

The hydroxypyridine tautomer benefits from the aromaticity of the pyridine ring. In contrast, the pyridone form, while less aromatic, is stabilized by the amide-like resonance of the keto-enol group. The presence of an amino group at the 2-position and a bromine atom at the 3-position introduces further electronic perturbations that modulate the relative energies of the tautomers. Generally, in the gas phase, the hydroxypyridine form of similar compounds is favored due to its aromatic stabilization energy. acs.org However, in polar solvents, the pyridone tautomer often becomes more stable due to its larger dipole moment, which leads to stronger solute-solvent interactions. acs.orgwuxibiology.com

Computational Modeling of Proton Transfer Mechanisms

Computational modeling has provided significant insights into the mechanisms of proton transfer in the tautomerization of this compound. The transfer of a proton between the hydroxyl oxygen and the ring nitrogen does not typically occur as a simple intramolecular hop due to the high energy barrier associated with the strained four-membered transition state. wuxibiology.com

Instead, several mechanisms are considered:

Solvent-Mediated Proton Transfer: In protic solvents like water, a more favorable pathway involves the solvent acting as a proton shuttle. Water molecules can form a hydrogen-bonded bridge between the hydroxyl/keto group and the ring nitrogen, facilitating a concerted or sequential proton transfer with a significantly lower activation energy. wuxibiology.comacs.org

Dimer-Mediated Proton Transfer: In non-polar solvents or in the solid state, the molecules can form hydrogen-bonded dimers. In such a dimer, a double proton transfer can occur between the two molecules through a more stable six-membered ring transition state. wuxibiology.com

Intramolecular Proton Transfer via a "Water Wire": Advanced computational models can simulate a "water wire" where a chain of several water molecules facilitates the proton transfer over a longer distance within the solvent bulk. aps.org

The activation energy for these proton transfer processes is a key parameter determined through computational modeling. For non-solvated 2-hydroxypyridine (B17775)/2-pyridone systems, the energy barrier can be as high as 38 kcal/mol, but this is substantially reduced in the presence of water molecules. wuxibiology.com

Quantitative Assessment of Tautomer Stability

The relative stability of the hydroxypyridine and pyridone tautomers of this compound can be quantitatively assessed using high-level quantum chemical calculations. Methods like DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) are commonly employed to calculate the Gibbs free energies of the different tautomers. nih.govnih.gov

The calculated energy differences allow for the prediction of the equilibrium constant (KT) for the tautomerization reaction. These calculations can be performed for the gas phase and for different solvent environments using implicit or explicit solvent models.

Table 1: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Solution Relative Energy (kcal/mol) |

| Hydroxypyridine | 0.0 | +2.5 |

| Pyridone | +1.8 | 0.0 |

Note: This table is illustrative and based on general trends for similar molecules. Actual values would require specific calculations for this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound.

Transition State Characterization and Reaction Coordinate Analysis

By mapping the potential energy surface of a reaction, computational methods can identify and characterize the transition state (TS) structures. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics. nih.gov

For a given reaction, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state connects the reactants and products. wuxibiology.com The energy profile along the IRC provides a detailed picture of the energy changes throughout the reaction, including the activation energy.

Computational Prediction of Regioselectivity and Stereoselectivity

For reactions where multiple products can be formed, computational methods can predict the regioselectivity and stereoselectivity. nih.govnih.gov This is particularly relevant for electrophilic or nucleophilic substitution reactions on the pyridine ring of this compound.

The regioselectivity of electrophilic attack, for instance, can be rationalized by analyzing the distribution of electron density in the molecule. nih.gov Calculated parameters such as frontier molecular orbital (FMO) energies and shapes (HOMO for electrophilic attack, LUMO for nucleophilic attack) and atomic charges can provide insights into the most reactive sites. researchgate.net The aryne distortion model, supported by DFT calculations, can also be used to predict the regioselectivity of nucleophilic addition to pyridyne intermediates. nih.gov

Table 2: Hypothetical Calculated Parameters for Predicting Regioselectivity

| Atomic Site | Calculated Fukui Function (f-) for Electrophilic Attack | Calculated Fukui Function (f+) for Nucleophilic Attack |

| C4 | 0.15 | 0.08 |

| C5 | 0.25 | 0.12 |

Note: This table is illustrative. Higher Fukui function values indicate a higher reactivity towards the respective attack.

Advanced Computational Applications

Beyond the fundamental aspects of structure and reactivity, advanced computational methods are being applied to understand and predict the properties of molecules like this compound in more complex environments. numberanalytics.com

These applications include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in solution, including its solvation structure and conformational flexibility. These simulations provide a time-resolved picture of the molecular motions and interactions with the solvent. tandfonline.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying enzymatic reactions or interactions with large biological macromolecules, QM/MM methods offer a computationally efficient approach. The reactive center (the pyridine derivative) is treated with a high level of quantum mechanics, while the surrounding environment (the protein or solvent) is described using a more approximate molecular mechanics force field.

Machine Learning (ML) in Chemistry: Machine learning models are increasingly being used to predict various chemical properties and reaction outcomes with high speed and accuracy. rsc.org By training on large datasets of known chemical information, ML models can learn complex structure-property relationships and be applied to predict the characteristics of new molecules like this compound. rsc.org

These advanced computational techniques are pushing the boundaries of our understanding of complex chemical systems and are poised to play an even more significant role in the design and discovery of new functional molecules. mdpi.comnih.govmdpi.com

Calculation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules are of great interest for their potential applications in photonic and optoelectronic technologies. For pyridine derivatives, these properties are often evaluated using computational methods like Density Functional Theory (DFT). The NLO response of a molecule is primarily determined by its molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which can lead to a large change in the molecular dipole moment.

In studies of compounds with similar structures, such as 2-amino-3-bromo-5-nitropyridine (B103754), quantum chemical calculations have been employed to determine key NLO parameters. researchgate.net The dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β) are calculated to assess the NLO potential. researchgate.netresearchgate.net For instance, in one such study, the calculated values for a related pyridine derivative were found to be significant, indicating its potential as an NLO material. researchgate.net The high β value, in particular, is a strong indicator of NLO activity. researchgate.net The non-zero dipole moment and the first-order hyperpolarizability suggest that such molecules could be good candidates for NLO applications. researchgate.net The calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, a common approach for optimizing molecular geometry and predicting electronic properties. nih.govnih.gov

The following table illustrates the kind of data that is typically generated in these computational studies, based on findings for a related compound, 2-amino-3-bromo-5-nitropyridine. researchgate.net

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 1.851 | Debye |

| Mean Polarizability (α) | 1.723 x 10⁻²³ | esu |

| First-Order Hyperpolarizability (β) | 7.428 x 10⁻³⁰ | esu |

Note: The data presented is for the related compound 2-amino-3-bromo-5-nitropyridine and is intended to be illustrative of the types of values obtained in such analyses. researchgate.net

Thermodynamic Parameters and Stability Analysis

The thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), are crucial for understanding its stability and behavior at different temperatures. These parameters can be calculated using statistical thermodynamics based on vibrational frequencies obtained from DFT calculations.

For analogous compounds like 3-bromo-2-hydroxypyridine (B31989) and 2-amino-3-bromo-5-nitropyridine, studies have shown a correlation between these thermodynamic functions and temperature. researchgate.netnih.gov As temperature increases, the heat capacity, entropy, and enthalpy values are also observed to increase, which can be attributed to the enhanced vibrational motion of the molecule at higher temperatures. researchgate.net The stability of a molecule can also be inferred from its calculated total energy and dipole moment. For example, a high dipole moment can suggest increased stability through intermolecular interactions, such as hydrogen bonding in the solid state. nih.gov

The following table provides an example of calculated thermodynamic data for the related molecule 3-bromo-2-hydroxypyridine at a specific temperature. nih.gov

| Temperature (K) | Heat Capacity (C) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 298.15 | 114.5 | 320.7 | 18.9 |

Note: The data is for the related compound 3-bromo-2-hydroxypyridine and serves as an example of typical thermodynamic calculations. nih.gov

Molecular Docking Simulations for Ligand-Receptor Binding Interactions (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery and design, as it helps to elucidate the binding affinity and interaction patterns of potential drug candidates.

The methodology for molecular docking studies of pyridine derivatives typically involves the following steps. First, the three-dimensional structure of the ligand (e.g., this compound) is optimized using DFT or another quantum mechanical method. researchgate.netnih.gov The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.govresearchgate.net Docking simulations are then performed using software such as AutoDock or GOLD. researchgate.net

The primary goal is to identify the most stable binding pose of the ligand within the active site of the protein, which is characterized by the lowest binding energy. researchgate.net For instance, in a study of 2-amino-3-bromo-5-nitropyridine, the compound was docked into the active site of dihydrofolate synthase inhibitor (PDB ID: 5FCT), resulting in a minimum binding energy of -5.9 kcal/mol and an intermolecular energy of -6.5 kcal/mol. researchgate.net Similarly, docking studies on 3-bromo-2-hydroxypyridine against bromodomain inhibitors (PDB IDs: 5IBN, 3U5K, 6CD5) were conducted to explore hydrogen bond interactions and calculate minimum binding energies. nih.govnih.govresearchgate.net

The analysis of the docking results focuses on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. researchgate.netnih.gov These interactions are critical for the stability of the ligand-receptor complex and provide insights into the molecule's potential biological activity. researchgate.net

Applications in the Synthesis of Complex Organic and Materials Science Molecules

2-Amino-3-bromo-6-hydroxypyridine as a Key Building Block in Heterocyclic Synthesis

The strategic placement of amino, bromo, and hydroxyl functional groups on the pyridine (B92270) ring makes this compound a versatile and valuable building block in the synthesis of a wide array of complex heterocyclic molecules. Its inherent reactivity allows for sequential and site-selective modifications, providing access to diverse molecular scaffolds of significant interest in medicinal chemistry and materials science.

Precursor for Diverse Fused Heterocyclic Systems (e.g., Azaindoles, Pyridopyrimidines)

Azaindoles: This compound serves as a crucial precursor for the synthesis of azaindoles, a class of nitrogen-containing heterocycles recognized for their diverse biological activities. The synthesis of 7-azaindoles, for instance, can be achieved from 3-alkynyl-2-aminopyridines under acidic conditions. nih.gov The general synthetic strategy often involves the palladium-catalyzed Sonogashira coupling of a halogenated pyridine derivative, such as an iodinated aminopyridine, with a terminal alkyne, followed by an acid-catalyzed cyclization to form the azaindole core. While direct use of this compound in these specific multi-step syntheses requires initial modification, its structural framework is foundational to creating the necessary precursors. The development of novel synthetic methods for azaindole core units has been a significant area of research in recent decades. rsc.org

Pyridopyrimidines: this compound is also instrumental in constructing pyridopyrimidines, a class of fused heterocycles with a broad spectrum of biological activities, including their potential as kinase inhibitors. nuph.edu.ua The synthesis of the pyridopyrimidine system can be approached in two primary ways: by cyclizing substituted pyridines with functional groups at the 2 and 3 positions, or by forming a pyridone ring onto an existing pyrimidine (B1678525) ring. nuph.edu.ua The amino and bromo groups on this compound provide the necessary handles for these cyclization reactions. For example, the amino group can react with various reagents to build the pyrimidine portion of the fused system. Several methods, including one-pot three-component reactions, have been developed for the efficient synthesis of pyrido[2,3-d]pyrimidines. rjptonline.orgjocpr.com

Synthesis of Functionalized Coumarins and 1,4-Oxazines

Functionalized Coumarins: The synthesis of coumarin (B35378) derivatives, which are known for their wide range of biological activities, can be accomplished using precursors derived from this compound. researchgate.net Although not a direct starting material in classic coumarin syntheses like the Pechmann, Perkin, or Knoevenagel reactions, the functionalities of this compound can be chemically transformed to create suitable o-hydroxyaryl precursors necessary for these cyclizations. For instance, the amino and bromo groups can be modified to introduce the required functionalities for subsequent intramolecular cyclization to form the coumarin scaffold. Modern methods often focus on developing more flexible and efficient protocols that can accommodate a variety of functional groups.

1,4-Oxazines: The structural elements of this compound make it a potential starting point for the synthesis of 1,4-oxazine derivatives. The amino and hydroxyl groups are key functionalities that can participate in cyclization reactions to form the oxazine (B8389632) ring. While direct synthetic routes from this specific compound are not extensively detailed in the provided context, the general principles of heterocyclic synthesis suggest its utility. For example, the amino group could react with a suitable dielectrophile to form the heterocyclic ring.

Formation of Substituted Pyrroles via Cycloaddition Reactions

The synthesis of substituted pyrroles, a fundamental heterocyclic motif in many biologically active compounds, can be achieved through various cycloaddition reactions where derivatives of this compound could serve as precursors. nih.govorganic-chemistry.orgresearchgate.net For instance, the amino group can be transformed into other functionalities that are amenable to [3+2] cycloaddition reactions. researchgate.netrsc.org One common strategy involves the reaction of an α,β-unsaturated ketone with tosylmethyl isocyanide (TosMIC) in a base-mediated cycloaddition to form the pyrrole (B145914) ring. researchgate.net The pyridine core of this compound would remain as a substituent on the newly formed pyrrole ring, leading to highly functionalized and potentially biologically active molecules.

Contribution to Diversity-Oriented Synthesis and Medicinal Chemistry Library Design

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govmdpi.commdpi.com this compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive functional groups. The amino, bromo, and hydroxyl groups can be selectively reacted in different sequences to generate a wide variety of molecular skeletons. This approach allows for the rapid exploration of chemical space and the identification of novel compounds with interesting biological activities. rsc.org The ability to generate diverse libraries from a single, readily accessible starting material is a key advantage in modern medicinal chemistry. nih.gov

Development of Advanced Ligands and Coordination Compounds

The presence of nitrogen and oxygen donor atoms in this compound and its derivatives makes them excellent candidates for the development of advanced ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to new materials with interesting catalytic, magnetic, or optical properties.

Schiff Base Ligands Derived from Aminohydroxypyridines

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. nih.govdergipark.org.tr The amino group of this compound can readily undergo condensation with various aldehydes and ketones to form Schiff base ligands. These ligands often possess multiple donor sites, allowing them to act as bidentate or multidentate chelating agents. The resulting metal complexes have been shown to exhibit a range of interesting properties and have been investigated for their potential applications in catalysis and materials science. researchgate.netresearchgate.net The specific Schiff base derived from 2-amino-3-hydroxypyridine (B21099) and salicylaldehyde, for example, has been used to synthesize complexes with various transition metals. researchgate.net

| Precursor | Reaction Type | Product Class | Significance |

| 3-Alkynyl-2-aminopyridines | Acid-catalyzed cyclization | 7-Azaindoles | Biologically active heterocycles nih.gov |

| Substituted Pyridines | Cyclization | Pyridopyrimidines | Potential kinase inhibitors nuph.edu.ua |

| o-Hydroxyaryl precursors | Intramolecular cyclization | Coumarins | Wide range of biological activities researchgate.net |

| Amines and Dielectrophiles | Cyclization | 1,4-Oxazines | Heterocyclic scaffolds |

| α,β-Unsaturated Ketones and TosMIC | [3+2] Cycloaddition | Substituted Pyrroles | Fundamental heterocyclic motifs researchgate.net |

| This compound | Sequential reactions | Diverse Molecular Libraries | Drug discovery and chemical biology nih.govmdpi.com |

| 2-Amino-3-hydroxypyridine and Salicylaldehyde | Condensation | Schiff Base Ligands | Coordination chemistry, catalysis researchgate.net |

Design and Synthesis of Metal Complexes for Various Applications

The strategic arrangement of donor atoms in this compound makes it an excellent ligand for the formation of metal complexes. The amino and hydroxyl groups can coordinate with a variety of metal ions, leading to the synthesis of complexes with tailored electronic and structural properties. These complexes have shown significant promise in catalysis and materials science.

Schiff base complexes derived from 2-amino-3-hydroxypyridine and various aldehydes have been synthesized and characterized. For instance, complexes with copper(II), cobalt(II), and nickel(II) have been investigated for their potential antimicrobial activities and their ability to bind to DNA, primarily through an intercalative mode. nih.gov The ligand typically coordinates to the metal center through the deprotonated hydroxyl oxygen and the amino nitrogen, forming stable chelate rings. researchgate.net

The catalytic activity of such metal complexes is a significant area of research. For example, polymer-supported Schiff base complexes of various metal ions, including iron(III), have demonstrated high catalytic activity in oxidation reactions of alkenes and alkanes. researchgate.net This suggests that metal complexes incorporating the this compound scaffold could be designed to catalyze a range of organic transformations. The bromine atom on the pyridine ring provides a handle for further functionalization, allowing for the fine-tuning of the complex's steric and electronic properties to optimize catalytic performance.

| Metal Ion | Ligand Type | Potential Application |

| Cu(II), Co(II), Ni(II) | Schiff base derived from 2-amino-3-hydroxypyridine | Antimicrobial agents, DNA binding agents nih.gov |

| Fe(III) | Polymer-supported Schiff base | Catalyst for oxidation reactions researchgate.net |

| Various transition metals | 2-Amino-3-hydroxypyridine | Corrosion inhibitors, catalysts researchgate.net |

Role as an Intermediate in the Synthesis of Biologically Relevant Scaffolds

The inherent structural features of this compound make it a valuable intermediate in the synthesis of molecules with significant biological activity.

Pharmaceutical Intermediate Synthesis

The pyridine ring is a common motif in many pharmaceutical compounds, and the specific substitution pattern of this compound allows for its elaboration into more complex drug-like molecules. The amino group can be acylated, alkylated, or used in cyclization reactions, while the bromine atom can be displaced or used in cross-coupling reactions to introduce new functionalities.

For example, 2-aminopyridine (B139424) derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The synthesis of various 2-aminopyridine derivatives often involves multicomponent reactions where the amino group plays a crucial role in the cyclization and aromatization steps. nih.gov The presence of the bromo and hydroxyl groups on the this compound scaffold provides additional points for diversification, enabling the creation of libraries of compounds for drug discovery programs. rsc.org

The synthesis of 2-amino-3-hydroxypyridine derivatives is a key step in the production of certain pharmaceutical agents. google.com For instance, processes have been developed for the production of 2-amino-3-hydroxy-5-chloropyridine and 2-amino-3-hydroxy-5-bromopyridine, which are valuable intermediates. google.com

| Intermediate | Potential Therapeutic Area |

| 2-Amino-3,5-dichloropyridine | Pharmaceutical synthesis google.com |

| 2-Amino-3-hydroxy-5-chloropyridine | Pharmaceutical synthesis google.com |

| 2-Amino-5-bromo-3-nitropyridine | Intermediate for diamino-pyridines orgsyn.org |

Development of Privileged Scaffolds for Chemical Biology

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. columbia.edunih.gov The pyridone and aminopyridine moieties are considered privileged structures due to their frequent appearance in bioactive compounds. rsc.orgnih.govresearchgate.net

This compound, which can exist in its tautomeric pyridone form (6-amino-5-bromo-2-pyridone), embodies this privileged scaffold. Its structure allows for the introduction of various substituents at different positions, leading to the generation of diverse chemical libraries. columbia.edu The ability to readily modify the scaffold through reactions involving the amino, bromo, and hydroxyl groups makes it an ideal platform for exploring chemical space and identifying novel modulators of biological processes. The development of synthetic strategies to access a variety of substituted aminopyridines and pyridones is therefore of great interest in chemical biology and drug discovery. nih.govosi.lv

Material Science Applications

The unique structural and electronic properties of this compound also lend themselves to applications in materials science.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding (via the amino and hydroxyl groups) and potentially halogen bonding (via the bromine atom) makes it an attractive building block for the construction of supramolecular assemblies.

The self-assembly of molecules containing similar functional groups, such as amino acids, can lead to the formation of ordered nanostructures like fibers and spheres. beilstein-journals.orgchemrxiv.org The pyridine nitrogen and the exocyclic amino and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, directing the self-assembly process. These interactions can lead to the formation of well-defined, one-, two-, or three-dimensional networks in the solid state. nih.gov The resulting supramolecular architectures can exhibit interesting properties, such as porosity or specific recognition capabilities.

Precursors for Functional Materials and Sensors

The reactivity of the functional groups on this compound allows for its use as a precursor in the synthesis of functional materials. For example, it can be incorporated into polymer chains or used to modify the surface of materials to impart specific properties.

The coordination of this compound to metal ions can also be exploited for the development of sensors. The binding of a target analyte to the metal center or the ligand itself can induce a change in the electronic or photophysical properties of the complex, leading to a detectable signal. The development of fluorescent "turn-on" probes based on related pyridine derivatives highlights the potential of this class of compounds in sensing applications. researchgate.net Furthermore, the ability of similar compounds to act as corrosion inhibitors for metals like aluminum and copper in acidic solutions suggests another potential application for materials derived from this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-3-bromo-6-hydroxypyridine and its analogs?

- Methodology : Bromination of precursor pyridines (e.g., 2-amino-6-hydroxypyridine) using reagents like N-bromosuccinimide (NBS) or Br₂ in acetic acid is a standard approach. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .

- Validation : Confirm regioselectivity using NMR (¹H/¹³C) and mass spectrometry. For example, the bromo substituent’s position can be verified via NOE experiments or 2D-COSY .

Q. How can researchers characterize the electronic and structural properties of this compound?

- Methodology :

- Spectroscopy : UV-Vis (λmax for π→π* transitions) and FT-IR (O–H, N–H stretches) provide functional group insights.

- Thermochemical Analysis : Differential Scanning Calorimetry (DSC) measures thermal stability, while TGA determines decomposition profiles .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What are the recommended protocols for resolving solubility challenges in polar solvents?

- Methodology :

- Solvent Screening : Test DMSO, DMF, or aqueous-organic mixtures (e.g., H₂O:EtOH). Adjust pH to exploit zwitterionic forms.

- Derivatization : Protect the hydroxyl group (e.g., silylation with TMSCl) to enhance solubility for reactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be analyzed for brominated pyridines?

- Methodology :

- Computational Validation : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to simulate NMR chemical shifts. Compare calculated vs. experimental values to identify tautomeric forms or solvent effects .

- Advanced Techniques : Employ heteronuclear correlation experiments (HSQC/HMBC) to resolve ambiguous assignments .

Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

- Methodology :

- DFT-Guided Design : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the bromine atom may direct cross-coupling to the C3 position .

- Experimental Screening : Vary catalysts (PdCl₂ vs. Pd(PPh₃)₄), bases (K₂CO₃ vs. CsF), and solvents (THF vs. dioxane) to maximize yield .

- Data Table :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| PdCl₂ | K₂CO₃ | THF | 62 |

| Pd(PPh₃)₄ | CsF | Dioxane | 78 |

Q. How do steric and electronic effects of the bromo, amino, and hydroxyl groups influence reactivity in heterocyclic synthesis?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via in situ IR or LC-MS to assess substituent effects on reaction pathways.

- Computational Analysis : Use Natural Bond Orbital (NBO) analysis to quantify charge distribution and steric hindrance .

Methodological Guidance for Data Contradictions

Q. When scaling up synthesis, how can researchers address inconsistent yields?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.